molecular formula C14H24O B14477388 1-(Cyclododec-2-en-1-yl)ethan-1-one CAS No. 65938-07-0

1-(Cyclododec-2-en-1-yl)ethan-1-one

Katalognummer: B14477388
CAS-Nummer: 65938-07-0
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: GYRISRMNJWGJPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclododec-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C₁₄H₂₄O. It is characterized by a cyclododecene ring attached to an ethanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclododec-2-en-1-yl)ethan-1-one typically involves the reaction of cyclododecene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclododec-2-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Cyclododec-2-en-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclododec-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Cyclododec-2-en-1-yl)ethan-1-one is unique due to its larger ring size and specific position of the double bond, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

65938-07-0

Molekularformel

C14H24O

Molekulargewicht

208.34 g/mol

IUPAC-Name

1-cyclododec-2-en-1-ylethanone

InChI

InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h9,11,14H,2-8,10,12H2,1H3

InChI-Schlüssel

GYRISRMNJWGJPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCCCCCCCCC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.